molecular formula C12H26 B14545846 4-Ethyl-2,7-dimethyloctane CAS No. 62183-56-6

4-Ethyl-2,7-dimethyloctane

Cat. No.: B14545846
CAS No.: 62183-56-6
M. Wt: 170.33 g/mol
InChI Key: KSVMIUVYLYZDMT-UHFFFAOYSA-N
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Description

4-Ethyl-2,7-dimethyloctane is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it is a saturated hydrocarbon with a branched structure. This compound is part of the larger family of alkanes, which are known for their relatively low reactivity due to the absence of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,7-dimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,7-dimethyloctane, with an ethylating agent under controlled conditions. This reaction typically requires a strong base, such as sodium hydride (NaH), and an ethyl halide, such as ethyl bromide (C₂H₅Br), to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to promote the alkylation reaction. These methods are designed to maximize yield and minimize by-products, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,7-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

    Halogenation: The reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.

    Combustion: Requires oxygen (O₂) and an ignition source.

    Cracking: Requires high temperatures and a catalyst (e.g., zeolites).

Major Products Formed

    Halogenation: Produces haloalkanes such as 4-ethyl-2,7-dimethyl-1-chlorooctane.

    Combustion: Produces carbon dioxide (CO₂) and water (H₂O).

    Cracking: Produces smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-2,7-dimethyloctane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity and properties of branched alkanes.

    Biology: In studies related to the metabolism and biodegradation of hydrocarbons.

    Medicine: As a reference compound in the development of pharmaceuticals and in the study of drug metabolism.

    Industry: In the formulation of lubricants and as a component in specialty chemical products.

Mechanism of Action

As an alkane, 4-ethyl-2,7-dimethyloctane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as providing energy through combustion or serving as a solvent. In chemical reactions, its reactivity is governed by the stability of its carbon-hydrogen bonds and the conditions under which it is exposed to reagents.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,7-Trimethyloctane
  • 3-Ethyl-2,4,5-Trimethylhexane
  • 4-Ethyl-2,2-Dimethylhexane

Uniqueness

4-Ethyl-2,7-dimethyloctane is unique due to its specific branching pattern, which influences its physical properties, such as boiling point and density. This branching also affects its reactivity in chemical reactions, making it distinct from other alkanes with different branching structures.

Properties

CAS No.

62183-56-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,7-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-12(9-11(4)5)8-7-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

KSVMIUVYLYZDMT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)CC(C)C

Origin of Product

United States

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